2-(2-Amino-3-chloro-benzoylamino)-benzoic acid
Overview
Description
2-(2-Amino-3-chloro-benzoylamino)-benzoic acid is a useful research compound. Its molecular formula is C14H11ClN2O3 and its molecular weight is 290.70 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity : A study by Öberg et al. (2012) reported the development of compounds with antiadenoviral activity, derived from 2-[2-(benzoylamino)benzoylamino]benzoic acid. They found that specific structural features, including the ortho substituent pattern and the carboxylic acid group, are favorable for antiviral activity. Two potent inhibitors with low cell toxicity were identified, demonstrating the potential of these compounds in antiviral therapy (Öberg et al., 2012).
Peptide Synthesis Applications : Svete et al. (1997) utilized derivatives of 2-benzoylamino-benzoic acid in peptide synthesis. They developed methods for the protection of amino groups using these derivatives, which were employed in the synthesis of dehydropeptide derivatives containing N-terminal 3-heteroarylamino-2,3-dehydroalanine (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).
Synthesis of Amino Acid-Coupled Benzanilides : Rayes, Ali, and Fathalla (2008) explored the synthesis of methyl N-(2-(benzoylamino)benzoyl)-2-aminoalkanoates, a class of amino acid-coupled benzanilides, which are potentially useful for pharmaceutical applications. These compounds were prepared via coupling reactions and might have implications in drug design and development (Rayes, Ali, & Fathalla, 2008).
Complexes with Palladium and Copper : Studies by Vadde et al. (1984) and Ravindar et al. (1985) involved the preparation and characterization of palladium and copper complexes with ligands containing 2-(benzoylamino)benzoic acid. These works contribute to the understanding of the coordination chemistry of such ligands and their metal complexes, which can have implications in catalysis and materials science (Vadde et al., 1984); (Ravindar et al., 1985).
properties
IUPAC Name |
2-[(2-amino-3-chlorobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-6-3-5-9(12(10)16)13(18)17-11-7-2-1-4-8(11)14(19)20/h1-7H,16H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXNUZAYZJJLIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C(=CC=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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